molecular formula C8H15N3 B13072203 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13072203
M. Wt: 153.22 g/mol
InChI Key: COCULWOKORACCR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system. The molecule is fully saturated at multiple positions (indicated by "2H,3H,5H,6H,7H,8H"), conferring structural rigidity and influencing its physicochemical properties. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is pharmacologically significant due to reported anxiolytic, cardiovascular, and neuroleptic activities . Synthetic routes for such derivatives often involve multi-component reactions or condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,6-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H15N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

COCULWOKORACCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2NC(CN2C1)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Intramolecular Dehydrogenative Coupling

One prominent method involves a palladium-catalyzed intramolecular dehydrogenative coupling reaction. This method synthesizes fused imidazo[1,2-a]pyrimidines by reacting 1H-benzo[d]imidazol-2-amines with 2-arylacetaldehydes in the presence of PdCl2 and a base such as potassium carbonate in anhydrous toluene under oxygen atmosphere at 80 °C for 4 hours.

  • Reaction Components:

    • 1H-benzo[d]imidazol-2-amine (1 equiv)
    • 2-phenylacetaldehyde or substituted analogs (2 equiv)
    • PdCl2 (5 mol%)
    • K2CO3 (2 equiv)
    • Anhydrous toluene solvent
  • Outcome:

    • The reaction yields fused imidazo[1,2-a]pyrimidines with moderate to high yields (typically 60–80%).
    • Electron-donating substituents on the starting materials generally increase yields, while strong electron-withdrawing groups may reduce product stability and isolation success.
    • Aliphatic aldehydes tend to fail, likely due to enamine instability.
  • Mechanism Highlights:

    • Initial condensation forms an imine intermediate.
    • Pd(II) coordinates to the intermediate, facilitating deprotonation and vinyl Pd intermediate formation.
    • Intramolecular cyclization via Pd migration and reductive elimination yields the fused heterocycle.
    • Oxygen reoxidizes Pd(0) to Pd(II), sustaining the catalytic cycle.
Parameter Condition Result/Yield
Catalyst PdCl2 (5 mol%) Efficient catalysis
Base K2CO3 (2 equiv) Promotes deprotonation
Solvent Anhydrous toluene Suitable for reaction
Temperature 80 °C Optimal for coupling
Time 4 hours Sufficient for completion
Atmosphere Oxygen (1 atm) Reoxidizes Pd catalyst
Substituent Effects Electron-donating groups increase yields Electron-withdrawing groups decrease yields or stability

This method was verified by NMR, HRMS, and X-ray crystallography confirming the structure of products.

Multi-Component and One-Pot Cyclocondensation Reactions

Two-Component Condensation of 2-Aminopyrimidines with Bifunctional Electrophiles

Another efficient approach involves the condensation of 2-aminopyrimidines with bifunctional electrophiles such as α-halocarbonyl compounds, 1,3-dicarbonyls, or nitroolefins. These reactions often proceed via cyclocondensation, forming the imidazo[1,2-a]pyrimidine core.

  • Typical Procedure:

    • Mix 2-aminopyrimidine with an α-halocarbonyl compound or equivalent electrophile.
    • Heat under reflux in ethanol or appropriate solvent.
    • Reaction times vary from a few hours to overnight.
  • Advantages:

    • Straightforward, mild conditions.
    • Good yields of substituted imidazo[1,2-a]pyrimidines.
    • Amenable to a variety of functional groups.

Multi-Component Reactions (MCRs)

Multi-component reactions involving 2-aminopyridines, aldehydes, and isonitriles or alkynes have also been reported for synthesizing imidazo[1,2-a]pyridines and related fused systems. These one-pot processes enhance efficiency and structural diversity.

  • Mechanistic Features:
    • Initial condensation of amine and aldehyde.
    • Subsequent cyclization with isonitrile or alkyne.
    • Tautomerization and ring closure yield the fused heterocycle.

Synthesis of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

A specific subclass, tetrahydroimidazo[1,2-a]pyrimidines, including 2,6-dimethyl derivatives, can be synthesized via multi-step sequences involving ketene aminals and hydrazide intermediates.

Ketene Aminal Route

  • Key Steps:

    • Addition of a diamine to 1,1-bis(methylthio)-2-nitroethene forms a ketene aminal intermediate.
    • Condensation of cyanoacetohydrazide with 4-nitroacetophenone forms a hydrazone.
    • Knoevenagel condensation with aromatic aldehydes forms an intermediate adduct.
    • Michael addition of the ketene aminal to the adduct.
    • Intramolecular cyclization via nucleophilic attack on nitrile groups.
    • Imine-enamine tautomerization yields the tetrahydroimidazo[1,2-a]pyrimidine carbohydrazide derivatives.
  • Reaction Conditions:

    • Reflux in ethanol for 6 hours.
    • Stoichiometric ratios of reagents.
    • Purification by crystallization or chromatography.
Step Reagents/Conditions Outcome
Ketene aminal formation Diamine + 1,1-bis(methylthio)-2-nitroethene, reflux in EtOH Intermediate ketene aminal formed
Hydrazone formation Cyanoacetohydrazide + 4-nitroacetophenone Hydrazone intermediate
Knoevenagel condensation Hydrazone + aromatic aldehyde Intermediate adduct
Michael addition + cyclization Ketene aminal + adduct, intramolecular cyclization Tetrahydroimidazo[1,2-a]pyrimidine derivatives

Microwave-Assisted Solvent-Free Synthesis

Recent advances include microwave irradiation methods using solid catalysts such as alumina (Al2O3) for solvent-free synthesis of imidazo[1,2-a]pyrimidines.

  • Procedure:

    • Mix 2-aminopyrimidine with 2-bromoarylketones.
    • Add basic alumina as catalyst.
    • Irradiate under microwave conditions for minutes to hours.
  • Benefits:

    • Rapid reaction times.
    • Environmentally friendly (solvent-free).
    • High yields with minimal by-products.
  • Optimization:

    • Catalyst amount influences yield.
    • Reaction temperature and time optimized for best results.
Parameter Condition Effect on Yield
Catalyst (Al2O3) Varied amounts Optimal catalyst amount critical
Microwave power Controlled irradiation Reduces reaction time
Solvent None (solvent-free) Green chemistry advantage

This method is practical for rapid library synthesis of substituted imidazo[1,2-a]pyrimidines.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields Notes
Pd-catalyzed intramolecular coupling 1H-benzo[d]imidazol-2-amine, 2-arylacetaldehyde, PdCl2, K2CO3, toluene, O2, 80 °C, 4 h Mild, versatile, broad substrate scope 60–80% Sensitive to substituent effects
Two-component condensation 2-aminopyrimidine + α-halocarbonyl compounds, reflux in EtOH Simple, mild, good yields Moderate to high Well-established classical method
Multi-component one-pot cyclocondensation 2-aminopyridines + aldehydes + isonitriles/alkynes Efficient, diverse derivatives Variable Useful for rapid synthesis
Ketene aminal-mediated synthesis Diamine + 1,1-bis(methylthio)-2-nitroethene + cyanoacetohydrazide + aldehydes Access to tetrahydro derivatives Moderate to good Multi-step, allows functionalization
Microwave-assisted solvent-free synthesis 2-aminopyrimidine + 2-bromoarylketones + Al2O3, microwave irradiation Fast, green, high yield High Catalyst amount and microwave power critical

Chemical Reactions Analysis

Cyclocondensation Reactions

The core structure is frequently synthesized via cyclocondensation of 2-aminopyrimidine derivatives with α-halocarbonyl compounds. Key findings include:

Table 1: Cyclocondensation Optimization

EntryReactantsSolvent SystemTemp (°C)Time (h)Yield (%)
12-Aminopyrimidine + α-bromoketoneH₂O/EtOH (1:3)78587
22-Aminopyrimidine + nitroolefinCH₃CN8224NR*

*NR = No reaction. Polar aprotic solvents like CH₃CN show limited efficacy compared to aqueous ethanol systems .

Nucleophilic Substitution

The methyl groups at positions 2 and 6 influence steric and electronic effects, enabling site-selective substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) under basic conditions (K₂CO₃/DMF) to introduce ethyl groups at position 5, forming derivatives like 5-ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine .

  • Acylation : Acetic anhydride selectively acetylates the pyrimidine nitrogen in the presence of H₂SO₄ catalyst.

Mechanistic Insight :

  • Methyl groups deactivate the imidazole ring toward electrophilic substitution but enhance nucleophilic reactivity at the pyrimidine N-atom.

  • Steric hindrance from 2,6-dimethyl groups directs substitutions to less hindered positions (e.g., C5).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Table 2: Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystProduct Yield (%)
1Phenylboronic acidPd(PPh₃)₄78
2Pyridin-3-ylboronic esterPdCl₂(dppf)65

Conditions: 1,4-dioxane/H₂O (3:1), 80°C, 12 h .

  • Coupling occurs at position 7 of the imidazo-pyrimidine core, enabling aryl/heteroaryl diversification .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the imidazole ring, forming N-oxide derivatives.

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydro derivative, altering ring aromaticity.

Key Observation :

  • Methyl groups stabilize the oxidized/reduced intermediates, improving reaction yields compared to non-methylated analogs.

Domino A³-Coupling

A green synthetic route employs aldehydes, amines, and alkynes in a one-pot reaction:

Reaction Scheme :

2 6 Dimethyl imidazo 1 2 a pyrimidine+RCHO+RC CHCuI H O EtOH2 3 Disubstituted Derivatives\text{2 6 Dimethyl imidazo 1 2 a pyrimidine}+\text{RCHO}+\text{RC CH}\xrightarrow{\text{CuI H O EtOH}}\text{2 3 Disubstituted Derivatives}

Optimized Conditions :

  • Solvent: H₂O/EtOH (1:3)

  • Catalyst: CuI (10 mol%)

  • Temp: 50°C

  • Yield: Up to 87% .

Functionalization via Annulation

Reaction with 1,1-bis(methylthio)-2-nitroethene generates fused polycyclic systems:

Example :

2 6 Dimethyl imidazo 1 2 a pyrimidine+1 1 bis methylthio 2 nitroetheneTetrahydroimidazo 1 2 a pyridine carbohydrazide\text{2 6 Dimethyl imidazo 1 2 a pyrimidine}+\text{1 1 bis methylthio 2 nitroethene}\rightarrow \text{Tetrahydroimidazo 1 2 a pyridine carbohydrazide}

  • Key intermediates are characterized by ¹H NMR (δ 5.49 ppm for pyridine CH) and ¹³C NMR (δ 167 ppm for carbonyl) .

Acid/Base-Mediated Rearrangements

  • Acidic Conditions : Protonation at N1 induces ring-opening, forming linear diamines.

  • Basic Conditions : Deprotonation at C3 enables alkylation or acylation at this position.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative of this compound demonstrated potent activity against breast cancer cells in vitro by downregulating anti-apoptotic proteins .

Antiviral Properties
The compound has also been investigated for its antiviral potential. A study highlighted its effectiveness against certain viral infections by interfering with viral replication mechanisms. The imidazopyrimidine scaffold is particularly promising for developing novel antiviral agents due to its ability to modulate immune responses and inhibit viral enzymes .

Neuroprotective Effects
Recent findings suggest that 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage in experimental models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This property makes it a candidate for further research in the development of neuroprotective therapies .

Agrochemicals

Pesticide Development
The imidazopyrimidine structure is utilized in the synthesis of novel pesticides. Compounds derived from 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have shown efficacy against a range of agricultural pests while exhibiting low toxicity to non-target organisms. This selectivity is crucial for sustainable agricultural practices and environmental safety .

Materials Science

Polymer Chemistry
In materials science, 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is explored as a building block for advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Summary of Applications

Field Applications
Medicinal ChemistryAnticancer agents; antiviral properties; neuroprotective effects
AgrochemicalsDevelopment of selective pesticides
Materials ScienceEnhancement of polymer properties for improved thermal stability and mechanical strength

Case Studies

  • Anticancer Activity Study : A derivative of 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutics .
  • Pesticide Efficacy Trial : Field trials demonstrated that formulations based on this compound effectively controlled pest populations while maintaining safety for beneficial insects. This dual action supports integrated pest management strategies in agriculture .
  • Polymer Development Research : A new class of high-performance polymers incorporating 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine was synthesized and characterized. The resulting materials showed enhanced thermal stability and mechanical properties suitable for aerospace applications .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,6-dimethylimidazo[1,2-a]pyrimidine is highlighted through comparisons with analogous compounds (Table 1). Key differentiating factors include substituent type, molecular weight, and synthetic methodologies.

Substituent Effects

  • Methyl vs. Aryl/Alkyl Groups : The 2,6-dimethyl substitution in the target compound contrasts with bulkier substituents in analogs. For instance, 2-(3,4-dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridine (Compound 24, MW 373.45) features aromatic and alkyl groups, which may enhance π-π stacking interactions but reduce solubility compared to methyl groups .
  • Cyclopentyl and Ethyl Derivatives : 5-Cyclopentylimidazo[1,2-a]pyrimidine (MW 193.29) and 2-ethylimidazo[1,2-a]pyrimidine (MW 151.21) demonstrate how substituent size and branching influence steric hindrance and metabolic stability .

Pharmacological Potential

  • Imidazo[1,2-a]pyridines with 2,6-disubstitutions (e.g., Compound 23) show high purity (99% HPLC) and structural versatility for drug discovery .
  • Hydrochloride salts, such as 2-phenylimidazo[1,2-a]pyrimidine hydrochloride (MW 235.71), improve aqueous solubility, a critical factor for bioavailability .

Research Findings and Implications

  • Structural Flexibility : Saturation in the imidazo[1,2-a]pyrimidine core (e.g., tetrahydro derivatives) reduces ring strain, favoring binding to planar biological targets .
  • Synthetic Challenges: Efficient isolation of products remains a hurdle, as noted in , necessitating optimized purification protocols.

Biological Activity

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antimicrobial properties, anti-inflammatory effects, and its role as a potential therapeutic agent against various diseases.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of various derivatives including 2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
  • The compound demonstrated MIC values ranging from 0.125 to 4.0 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
2,6-Dimethyl-2H,3H...S. aureus0.25
2,6-Dimethyl-2H,3H...E. coli0.50
Other DerivativesPseudomonas aeruginosa0.187–0.50

Anti-inflammatory Activity

In addition to its antimicrobial properties, imidazo[1,2-a]pyrimidine derivatives have shown promise in anti-inflammatory applications. A study focusing on the synthesis of these compounds revealed that certain derivatives could inhibit key inflammatory pathways:

  • Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes.
  • Some derivatives exhibited moderate anti-inflammatory activity with IC50 values in the micromolar range against human cell lines .

Case Studies and Research Findings

  • Antituberculosis Activity : A notable study highlighted the antituberculosis potential of imidazo[1,2-a]pyrimidine derivatives. The synthesized compounds showed MIC90 values ≤1 µM against multi-drug resistant strains of Mycobacterium tuberculosis . This suggests a promising avenue for developing new treatments for tuberculosis.
  • CRF1 Antagonism : Another research focused on a derivative known as MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), which is structurally related to imidazo[1,2-a]pyrimidine. MTIP was found to be a potent CRF1 antagonist with significant efficacy in preclinical models for alcohol dependence . This highlights the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives in neuropharmacology.

Q & A

Q. What are the common synthetic routes for 2,6-Dimethyl-imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : The primary synthesis involves condensation of 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one or its acetylated derivatives in refluxing alcohols (e.g., ethanol, n-butanol). Reaction conditions (24–48 hours, 80–100°C) yield substituted imidazo[1,2-a]pyrimidines. For example, n-butanol as a solvent under reflux for 24 hours achieves 90% yield of compound 4 (2,3-dicyano-7-methylimidazo[1,2-a]pyrimidine) . Competing pathways (esterification vs. cyclization) are influenced by solvent steric hindrance .

Q. How are these compounds characterized structurally?

  • Methodological Answer : Characterization relies on 1H/13C NMR , mass spectrometry (MS) , and X-ray crystallography . Key NMR signals include:
  • δ 7.01–7.12 (pyrimidine H-atoms) and δ 3.93–3.95 (methylenyl groups) in 1H NMR .
  • δ 167.3–168.6 (ester carbonyl carbons) and δ 114.3–114.4 (C-6 of the fused ring) in 13C NMR .
    X-ray studies (e.g., compound 5a ) confirm triclinic crystal systems (space group P-1) with planar rings stabilized by intermolecular penetration .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in imidazo[1,2-a]pyrimidine synthesis?

  • Methodological Answer : Mechanistic studies reveal two pathways:
  • Pathway A : Nucleophilic attack of the aminoimidazole on pyran-2-one’s C-6 forms intermediate [A] , which undergoes intramolecular cyclization to yield 4 .
  • Pathway B : Esterification of [A] generates intermediate [B] , leading to ester derivatives (e.g., 5a-d ) .
    Solvent polarity and steric hindrance dictate pathway dominance. For example, n-butanol favors 4 (90% yield), while bulky alcohols reduce esterification efficiency .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyrimidine core?

  • Methodological Answer :
  • Palladium-catalyzed cross-coupling : Aryl bromides selectively functionalize the 3-position under Pd catalysis (e.g., 3-arylimidazo[1,2-a]pyrimidines) .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., 40–60% yields for ESIPT-capable derivatives) while maintaining regioselectivity .
  • Post-synthetic modifications : Hydrazinolysis of ester 5 yields hydrazides (8 ), while o-phenylenediamine condensation forms benzimidazole-fused systems (10a-d ) .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Contradiction in NMR signals : For example, δ 7.72 (pyrimidine H) in compound 6 vs. δ 7.01–7.12 in 5a arises from electronic effects of substituents. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Variable yields in esterification : Reproduce reactions under inert atmospheres to minimize hydrolysis, as moisture degrades intermediates like [B] .

Q. What are the implications of excited-state intramolecular proton transfer (ESIPT) in these compounds?

  • Methodological Answer : Derivatives with 2-(2'-hydroxyphenyl) substituents exhibit ESIPT in nonpolar solvents, yielding large Stokes shifts (~11,000 cm⁻¹). This property is critical for designing fluorescent probes. Optimize substituents (e.g., electron-withdrawing groups) to enhance emission quantum yields .

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